molecular formula C21H20N2O B12903516 4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-27-2

4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12903516
CAS No.: 918646-27-2
M. Wt: 316.4 g/mol
InChI Key: PYIDCFULQDVMNS-UHFFFAOYSA-N
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Description

4,4,5-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes multiple fused rings and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

4,4,5-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,5-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and related heterocyclic compounds. Examples include:

  • 3,4-Dihydro-2H-pyran
  • 3,4-Dihydro-1-isoquinolinone
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

4,4,5-Trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific structure, which includes multiple fused rings and methyl groups. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

918646-27-2

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

4,4,5-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C21H20N2O/c1-14-7-6-10-18-20(14)21(2,3)12-19(24)23(18)16-11-15-8-4-5-9-17(15)22-13-16/h4-11,13H,12H2,1-3H3

InChI Key

PYIDCFULQDVMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=O)CC2(C)C)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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